N-(5-bromopyridin-2-yl)-3-[4-(difluoromethyl)-2-ethyl-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]propanamide
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Overview
Description
N~1~-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE typically involves multi-step organic reactions. The starting materials often include 5-bromo-2-pyridine and various substituted pyrazoles. The reaction conditions may involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts such as palladium on carbon (Pd/C).
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed for purification.
Chemical Reactions Analysis
Types of Reactions
N~1~-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents like potassium permanganate (KMnO~4~).
Reduction: Reduction of functional groups using reducing agents such as lithium aluminum hydride (LiAlH~4~).
Substitution: Halogen substitution reactions using nucleophiles like sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4, acidic or basic conditions.
Reduction: LiAlH4, anhydrous conditions.
Substitution: NaOMe, polar aprotic solvents like DMF.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(5-BROMO-2-PYRIDYL)-3-[4-(METHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
- N~1~-(5-CHLORO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE
Uniqueness
N~1~-(5-BROMO-2-PYRIDYL)-3-[4-(DIFLUOROMETHYL)-2-ETHYL-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]PROPANAMIDE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C17H16BrF2N5O2 |
---|---|
Molecular Weight |
440.2 g/mol |
IUPAC Name |
N-(5-bromopyridin-2-yl)-3-[4-(difluoromethyl)-2-ethyl-6-oxopyrazolo[3,4-b]pyridin-7-yl]propanamide |
InChI |
InChI=1S/C17H16BrF2N5O2/c1-2-24-9-12-11(16(19)20)7-15(27)25(17(12)23-24)6-5-14(26)22-13-4-3-10(18)8-21-13/h3-4,7-9,16H,2,5-6H2,1H3,(H,21,22,26) |
InChI Key |
HRZIPDKAHYCTHK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C2C(=CC(=O)N(C2=N1)CCC(=O)NC3=NC=C(C=C3)Br)C(F)F |
Origin of Product |
United States |
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